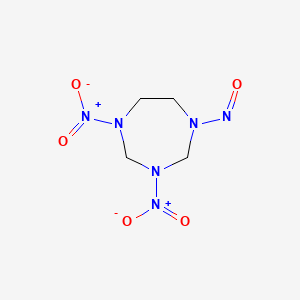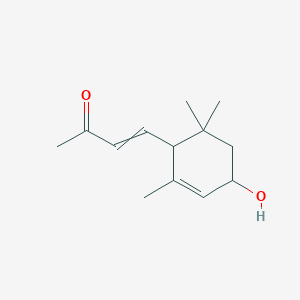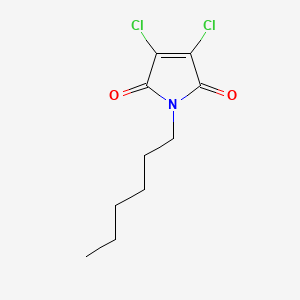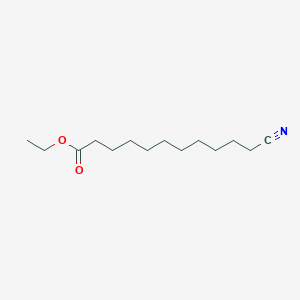
Ethyl 11-cyanoundecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 11-cyanoundecanoate: is an organic compound with the molecular formula C14H25NO2 . It is an ester that contains a nitrile group, making it a unique compound with various applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 11-cyanoundecanoate can be synthesized through the esterification of 11-cyanoundecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating under reflux to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures consistent quality and efficiency in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions
Major Products:
Hydrolysis: 11-cyanoundecanoic acid and ethanol.
Reduction: 11-aminoundecanoic acid.
Substitution: Various ester derivatives depending on the nucleophile
Wissenschaftliche Forschungsanwendungen
Ethyl 11-cyanoundecanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be polymerized to form materials with specific properties, useful in adhesives and coatings.
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those containing nitrile and ester functionalities.
Material Science: Its unique structure makes it valuable in the development of new materials with tailored properties.
Wirkmechanismus
The mechanism by which ethyl 11-cyanoundecanoate exerts its effects depends on the specific reaction it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, resulting in the formation of 11-cyanoundecanoic acid and ethanol. In reduction reactions, the nitrile group is converted to an amine through the addition of hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Uniqueness: Ethyl 11-cyanoundecanoate is unique due to the presence of both an ester and a nitrile group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters like ethyl acetate and methyl butyrate .
Eigenschaften
CAS-Nummer |
52162-19-3 |
|---|---|
Molekularformel |
C14H25NO2 |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
ethyl 11-cyanoundecanoate |
InChI |
InChI=1S/C14H25NO2/c1-2-17-14(16)12-10-8-6-4-3-5-7-9-11-13-15/h2-12H2,1H3 |
InChI-Schlüssel |
FUNUKWGHJKIQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


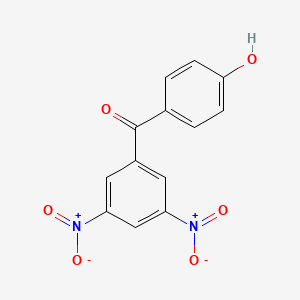
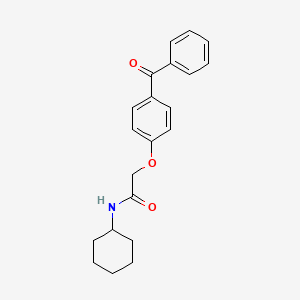
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
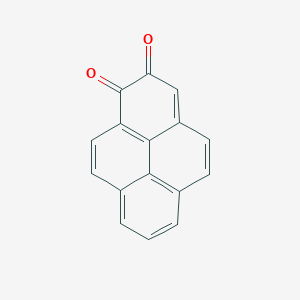
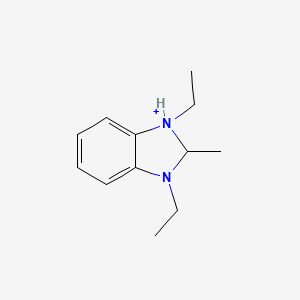
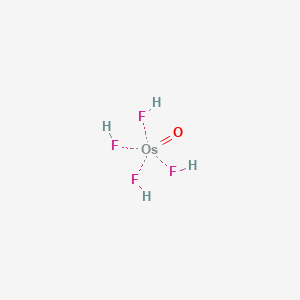
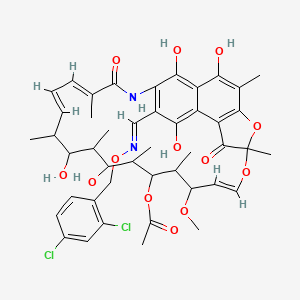
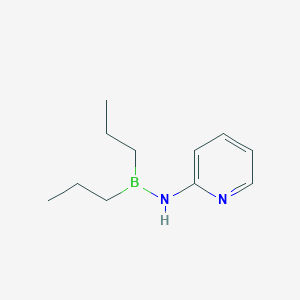
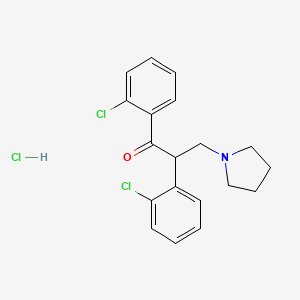
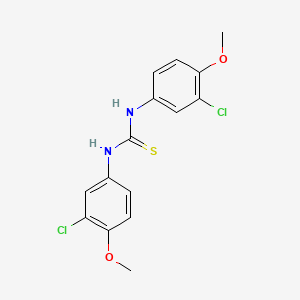
![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
